molecular formula C9H16N2O2 B038970 Acetylimidazole diethyl acetal CAS No. 111456-84-9

Acetylimidazole diethyl acetal

Cat. No.: B038970
CAS No.: 111456-84-9
M. Wt: 184.24 g/mol
InChI Key: WHHNCTBBIVAUTJ-UHFFFAOYSA-N
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Description

Acetylimidazole diethyl acetal is an organic compound with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.2355 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its acetylating properties and is used in various chemical reactions and industrial applications.

Scientific Research Applications

Acetylimidazole diethyl acetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of acetal formation, including the formation of Acetylimidazole diethyl acetal, involves several steps :

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylimidazole diethyl acetal can be synthesized through the reaction of imidazole with acetaldehyde diethyl acetal under acidic conditions. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Acetylimidazole diethyl acetal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different imidazole-based compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Comparison with Similar Compounds

    1-Acetylimidazole: A simpler acetylating agent with similar reactivity but different physical properties.

    Imidazole derivatives: Compounds like 1,3-dialkylimidazolium acetates, which also exhibit acetylating properties.

Uniqueness: Acetylimidazole diethyl acetal is unique due to its specific structure, which combines the acetyl group with the diethyl acetal moiety. This combination provides distinct reactivity and stability compared to other acetylating agents .

Properties

IUPAC Name

1-(1,1-diethoxyethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)11-7-6-10-8-11/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNCTBBIVAUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(N1C=CN=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149656
Record name Acetylimidazole diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111456-84-9
Record name Acetylimidazole diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111456849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylimidazole diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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